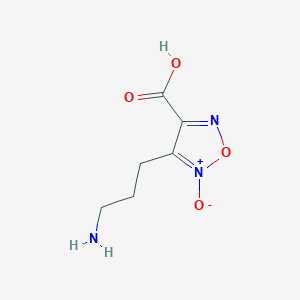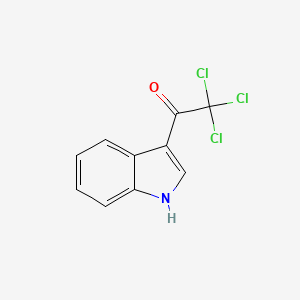![molecular formula C14H22N2O2 B1332820 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine CAS No. 401802-32-2](/img/structure/B1332820.png)
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine" is a structural analog of various piperazine derivatives that have been studied for their potential as central nervous system agents, with a particular focus on their affinity for serotonin (5-HT1A) receptors and other targets such as dopamine (D-2) receptors and serotonin transporters . These compounds are of interest due to their potential therapeutic applications in treating conditions like depression, anxiety, and other psychiatric disorders.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various substituents to the piperazine ring to modulate the compound's affinity for different receptors. For instance, compounds with a terminal benzotriazole fragment , a terminal dihydronaphthalene fragment , or a benzo[b]thiophenyl group have been synthesized to explore their activity on 5-HT1A receptors and other targets. The synthesis process is crucial for achieving the desired selectivity and potency of the compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. Substituents on the piperazine ring, such as methoxyphenyl groups, influence the compound's binding properties and overall activity. Crystal structure studies and DFT calculations have been conducted to understand the conformation and reactivity of these molecules .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of a methoxy group can influence the electronic properties of the molecule, affecting its reactivity . The compounds' ability to form intermolecular hydrogen bonds contributes to their binding affinity and selectivity towards different receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and binding affinity, are influenced by their molecular structure. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis have been used to characterize these properties . The compounds' affinity for receptors is determined through radioligand binding assays, which provide insights into their potential as therapeutic agents .
Relevant Case Studies
Several studies have evaluated the potential of piperazine derivatives as therapeutic agents. For example, compounds with mixed 5-HT1A/D-2 activity have been investigated for their antipsychotic and anxiolytic properties . Other studies have focused on optimizing the selectivity of these compounds to minimize side effects and improve therapeutic efficacy . These case studies demonstrate the therapeutic potential of piperazine derivatives and the importance of structure-activity relationship studies in drug development.
科学的研究の応用
PET Radiotracers Development : Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology. These compounds, including 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine analogues, exhibited selective receptor affinities and minimal antiproliferative activity, making them suitable for diagnostic applications (Abate et al., 2011).
Sigma-2 Receptor Studies : A study on cyclohexyl piperazine 1 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-piperazine) revealed its potent and selective sigma-2 receptor ligand properties. This research offers insights into sigma-2 receptors, which are significant in various physiological processes (Kassiou et al., 2005).
Alpha-Adrenoceptor Studies : Research on 1,4-substituted piperazine derivatives, which include this compound, demonstrated their affinity toward alpha-adrenoceptors. This study contributes to understanding alpha-adrenoceptor antagonistic properties, relevant in cardiovascular and neurological disorders (Marona et al., 2011).
Antipsychotic Drug Development : RGH-1756, a compound related to this compound, was investigated for its metabolic pathways, revealing insights into its potential as an atypical antipsychotic drug. The study provided valuable data on the compound's metabolic profiles in plasma and other biological samples (Gémesi et al., 2001).
Central Nervous System Agents : A study focused on the synthesis and evaluation of various piperazine derivatives, including those similar to this compound, for their potential as central nervous system agents. These compounds were assessed for their antidepressant-like, anxiolytic-like, and anticonvulsant activities (Pańczyk et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHJPPXYZRKQBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

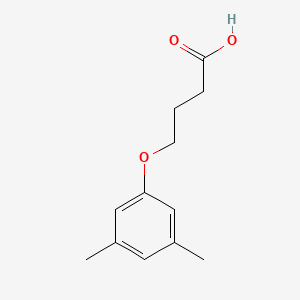
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

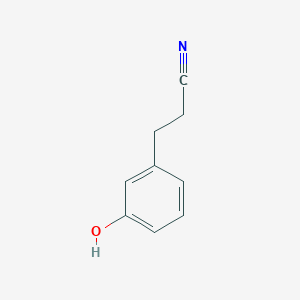
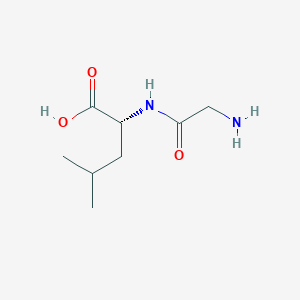
![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)
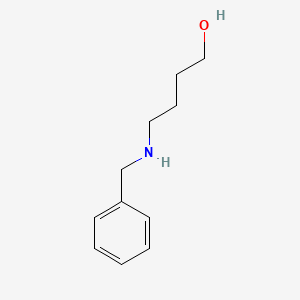

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

